molecular formula C6H14BNO4 B13503981 (((tert-Butoxycarbonyl)amino)methyl)boronic acid

(((tert-Butoxycarbonyl)amino)methyl)boronic acid

Cat. No.: B13503981
M. Wt: 174.99 g/mol
InChI Key: XCELIFIRLIHLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[(tert-butoxy)carbonyl]amino}methyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is the reaction of tert-butoxycarbonyl-protected amino acids with boronic acid reagents under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key intermediate in the synthesis of complex molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biology: In biological research, this compound is used for the synthesis of peptide-based inhibitors and probes. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it valuable in the study of enzyme mechanisms and protein interactions .

Medicine: Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug design and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced mechanical strength or improved thermal stability .

Mechanism of Action

The mechanism of action of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in various biochemical processes, including enzyme inhibition and signal transduction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and industrial processes. The Boc group provides selective protection, enabling controlled reactions and functionalization .

Properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino]methylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4/c1-6(2,3)12-5(9)8-4-7(10)11/h10-11H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCELIFIRLIHLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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